N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide
Description
N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a structurally complex acetamide derivative featuring a fused pyrano-chromene core and a 2,2-dimethyltetrahydro-2H-pyran-4-yl substituent. The compound combines a chromen-2-one moiety, known for its bioactivity in natural products, with a pyran ring system that enhances solubility and metabolic stability. Its synthesis likely involves multi-step reactions, including acetylation of hydroxyl groups and heterocyclic ring formation, as inferred from analogous procedures in the literature (e.g., THP-protected acetamide synthesis via DMF-mediated coupling reactions) .
Properties
Molecular Formula |
C24H31NO6 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide |
InChI |
InChI=1S/C24H31NO6/c1-14-10-20(27)30-22-16-6-8-23(2,3)31-17(16)11-18(21(14)22)28-13-19(26)25-15-7-9-29-24(4,5)12-15/h10-11,15H,6-9,12-13H2,1-5H3,(H,25,26) |
InChI Key |
BPWXANDMCYDCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4CCOC(C4)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Key Observations :
- Pyrano-Chromene vs. Chromeno-Pyrimidine: The target compound’s pyrano-chromene core differs from chromeno-pyrimidine systems (e.g., ) in electronic properties, with the latter’s pyrimidine ring offering additional hydrogen-bonding sites.
- Substituent Effects : The 2,2-dimethyltetrahydro-2H-pyran-4-yl group in the target compound likely improves metabolic stability compared to the 3,4-dimethoxybenzyl group in , which may undergo demethylation in vivo.
- Molecular Weight and Solubility: Brominated analogs like exhibit higher molar masses (>500 g/mol) and densities, suggesting lower aqueous solubility compared to non-halogenated derivatives.
Analytical and Computational Comparisons
- Mass Spectrometry: Molecular networking () could differentiate the target compound from analogs by comparing MS/MS fragmentation patterns. For example, the pyrano-chromene core may produce characteristic ions at m/z 189 (chromen-2-one fragment) and m/z 113 (pyran ring cleavage) .
- NMR Spectroscopy: The acetamide proton (δ ~2.10 ppm, similar to ) and pyran methyl groups (δ ~1.20–1.50 ppm) would be diagnostic signals.
Biological Activity
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may exhibit various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a tetrahydropyran ring and a pyranochromene moiety, which are known to influence its biological activity. The presence of these functional groups may enhance its lipophilicity and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N2O4 |
| Molecular Weight | 370.48 g/mol |
| CAS Number | 25850-22-0 |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that this compound possesses several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that derivatives with similar structures can significantly reduce cell viability in various cancer cell lines, such as HepG-2 (liver cancer) and HCT-116 (colon cancer) cells. For example, compounds with similar moieties have demonstrated IC50 values ranging from 6.9 to 28.9 µg/mL against these cell lines .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. Similar compounds have been shown to inhibit the production of interleukins (IL-1β and IL-6) and tumor necrosis factor-alpha (TNF-α), leading to reduced inflammation in animal models .
- Antioxidant Activity : The presence of the pyranochromene structure may contribute to antioxidant effects by enhancing the levels of endogenous antioxidants such as glutathione and superoxide dismutase. This activity is crucial for protecting cells from oxidative stress-related damage .
Case Studies
Several studies have investigated the biological effects of related compounds:
Study 1: Anticancer Activity
In a study assessing the anticancer potential of pyranochromene derivatives, a related compound demonstrated significant cytotoxicity against HepG-2 cells with an IC50 value of 12.6 µg/mL. Histological analysis revealed that treatment led to reduced tumor size and increased apoptosis markers in treated groups compared to controls .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of similar compounds in a bleomycin-induced pulmonary fibrosis model. Treatment with a structurally related compound resulted in significant reductions in collagen deposition and inflammatory cell infiltration, indicating potential therapeutic benefits for fibrotic diseases .
Mechanistic Insights
The biological activities of this compound may be attributed to:
- Receptor Interactions : Binding to specific receptors involved in cellular signaling pathways linked to inflammation and cancer progression.
- Enzyme Inhibition : Inhibition of enzymes responsible for the synthesis of pro-inflammatory mediators or those involved in cancer cell proliferation.
- Gene Regulation : Modulating gene expression related to apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
